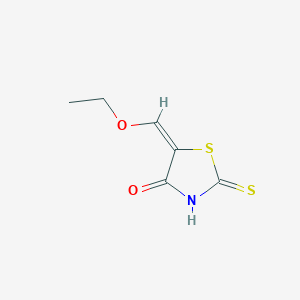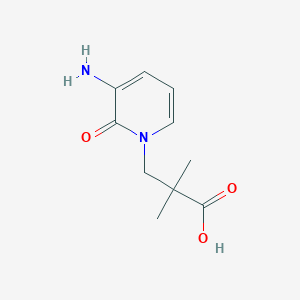
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid is a complex organic compound that features a pyridine ring substituted with an amino group and an oxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino and oxo groups. The final step involves the addition of the 2,2-dimethylpropanoic acid moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Solvent recovery and waste management are also important considerations in the industrial production process.
化学反应分析
Types of Reactions
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxo group may produce hydroxyl derivatives.
科学研究应用
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(3-Amino-2-oxopyridin-1(2h)-yl)propanoic acid: Lacks the 2,2-dimethyl substitution, which may affect its reactivity and biological activity.
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2-methylpropanoic acid: Has a single methyl group, which may result in different steric and electronic properties.
Uniqueness
The presence of the 2,2-dimethylpropanoic acid moiety in 3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid imparts unique steric and electronic characteristics, making it distinct from similar compounds. These differences can influence its reactivity, stability, and interactions with biological molecules.
属性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
3-(3-amino-2-oxopyridin-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,9(14)15)6-12-5-3-4-7(11)8(12)13/h3-5H,6,11H2,1-2H3,(H,14,15) |
InChI 键 |
MUYZNSZRWOBHRS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN1C=CC=C(C1=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


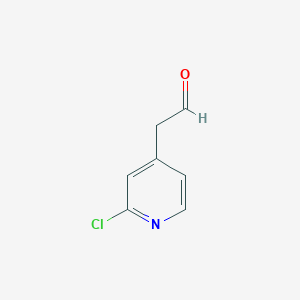
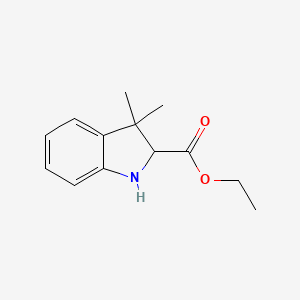
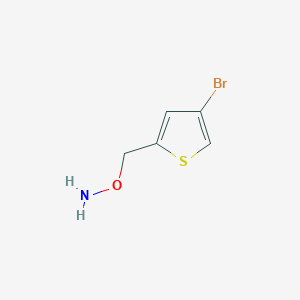
![2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13550836.png)
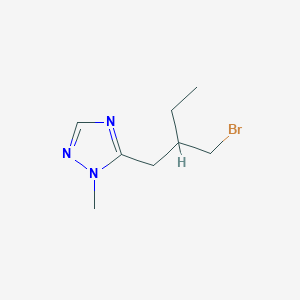
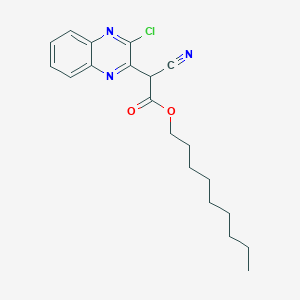
![4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13550847.png)
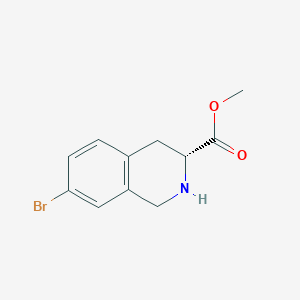
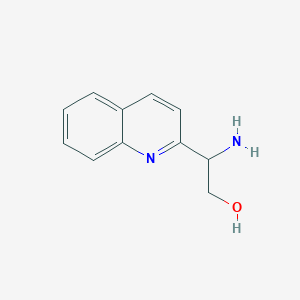

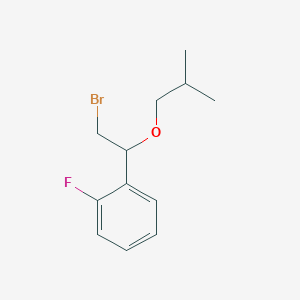

![7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13550886.png)
